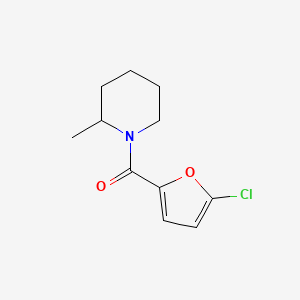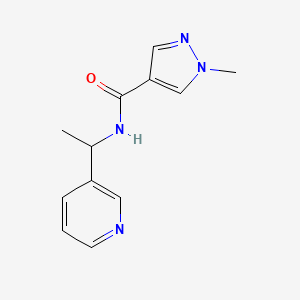
(3-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone, also known as HONH-M, is an organic compound that has gained attention in scientific research due to its potential application in the field of medicinal chemistry. This compound has shown promising results in various studies, which makes it an interesting area of research for scientists.
Wirkmechanismus
The mechanism of action of (3-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone is not fully understood, but studies suggest that it works by inhibiting specific enzymes and proteins that are involved in the progression of various diseases. It has also been found to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body.
Biochemical and Physiological Effects:
(3-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone has been found to have various biochemical and physiological effects, including the inhibition of specific enzymes and proteins, induction of apoptosis, and anti-inflammatory and anti-oxidant properties. Studies have also shown that this compound can cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone in lab experiments is its high potency, which makes it effective in low concentrations. However, one of the limitations is that it can be difficult to obtain in large quantities, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on (3-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone. One of the areas of interest is the development of new synthetic methods that can produce this compound in larger quantities. Another area of research is the investigation of its potential application in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for the treatment of various diseases.
In conclusion, (3-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone is an organic compound that has shown promising results in scientific research due to its potential application in the field of medicinal chemistry. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and its potential for the treatment of neurological disorders.
Synthesemethoden
The synthesis of (3-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone involves the reaction of 4-methoxy-1-naphthaldehyde and 3-hydroxypiperidine in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the product is obtained through a series of purification steps.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone has been studied for its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory disorders.
Eigenschaften
IUPAC Name |
(3-hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-21-16-9-8-15(13-6-2-3-7-14(13)16)17(20)18-10-4-5-12(19)11-18/h2-3,6-9,12,19H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRXNCBHXPXBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)N3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxypiperidin-1-yl)-(4-methoxynaphthalen-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-Hydroxy-3-morpholin-4-ylpropyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515804.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7515813.png)




![3-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7515864.png)


